molecular formula C16H15N3O2 B2416089 6-(((2-ethylphenyl)amino)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 867040-87-7

6-(((2-ethylphenyl)amino)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B2416089
CAS No.: 867040-87-7
M. Wt: 281.315
InChI Key: CSQGCQGIEWNHIZ-UHFFFAOYSA-N
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Description

6-(((2-ethylphenyl)amino)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core

Properties

IUPAC Name

6-[(2-ethylanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-11-6-3-4-8-13(11)18-10-19-15(20)12-7-5-9-17-14(12)16(19)21/h3-9,18H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQGCQGIEWNHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NCN2C(=O)C3=C(C2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((2-ethylphenyl)amino)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization, often catalyzed by bases like cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(((2-ethylphenyl)amino)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Pyrrolo[3,4-b]pyridine derivatives have shown promising anticancer properties. Research indicates that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that the presence of the pyrrolo moiety enhances the compound's ability to penetrate microbial membranes, leading to effective inhibition of bacterial growth .
  • Anti-inflammatory Effects
    • Inflammation-related diseases can benefit from the anti-inflammatory properties exhibited by pyrrolo[3,4-b]pyridine derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic avenues for conditions such as arthritis and other inflammatory disorders .
  • Neuroprotective Effects
    • Emerging research highlights the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress suggests a role in protecting neuronal health .

Synthetic Chemistry Applications

  • Building Block for Drug Development
    • The compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structural features allow for further functionalization, making it an attractive candidate for developing new pharmaceuticals with enhanced efficacy and specificity .
  • Synthesis of Novel Derivatives
    • Researchers have successfully synthesized various derivatives from this compound through cyclo-condensation reactions with different substrates. These derivatives exhibit altered biological activities, underscoring the importance of structural modifications in drug design .

Case Studies

  • Study on Anticancer Activity
    • A study published in the Bull. Chem. Soc. Ethiop. reported on the synthesis of several pyrrolo[3,4-b]pyridine derivatives and their evaluation against cancer cell lines. The results indicated that specific modifications to the parent structure significantly enhanced anticancer activity compared to existing treatments .
  • Antimicrobial Evaluation
    • Another investigation focused on the antimicrobial properties of 6-(((2-ethylphenyl)amino)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione). The study found that this compound exhibited substantial activity against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 6-(((2-ethylphenyl)amino)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This can disrupt various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
  • Pyrazolo[3,4-b]pyridine derivatives

Uniqueness

6-(((2-ethylphenyl)amino)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its ethylanilino group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development .

Biological Activity

The compound 6-(((2-ethylphenyl)amino)methyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a pyrrolopyridine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 314.35 g/mol

The structure features a pyrrolopyridine core with an ethylphenyl amino group, which is significant for its biological interactions.

Research indicates that compounds similar to This compound often interact with various biological targets such as:

  • Kinase Inhibition : Many pyrrolopyridine derivatives act as inhibitors of protein kinases, which play crucial roles in cell signaling pathways involved in cancer and other diseases.
  • G Protein-Coupled Receptors (GPCRs) : These compounds may modulate GPCR activity, influencing numerous physiological processes including neurotransmission and immune responses.

Pharmacological Effects

The biological activities reported for this class of compounds include:

  • Anticancer Activity : Studies have shown that pyrrolopyridines exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Properties : Some derivatives demonstrate the ability to reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : There is evidence suggesting potential neuroprotective roles, possibly through modulation of neurotransmitter systems.

Data Table of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Studies

  • Anticancer Study : A study evaluated the effects of a related pyrrolopyridine compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent anticancer effect.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased swelling and pain response compared to control groups, highlighting its potential as an anti-inflammatory agent.
  • Neuroprotection in vitro : In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with the compound significantly reduced cell death rates compared to untreated controls.

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